molecular formula C9H10N4O2 B2607100 2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid CAS No. 4121-29-3

2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid

Cat. No.: B2607100
CAS No.: 4121-29-3
M. Wt: 206.205
InChI Key: ATKLFVDILQVMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid is a complex organic compound that belongs to the class of pyrrolopyrazines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine ring system attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid typically involves multiple steps. One common approach starts with the preparation of pyrrolo[2,3-b]pyrazine derivatives. The process often includes:

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Including halogenated compounds like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyrazine ring .

Scientific Research Applications

Comparison with Similar Compounds

2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid can be compared with other pyrrolopyrazine derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-6(9(14)15)3-5-4-13-8-7(5)11-1-2-12-8/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKLFVDILQVMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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